molecular formula C17H12O4 B1163483 Furano(2',3':7,6)-4'-hydroxyflavanone CAS No. 1454619-70-5

Furano(2',3':7,6)-4'-hydroxyflavanone

Cat. No.: B1163483
CAS No.: 1454619-70-5
M. Wt: 280.27 g/mol
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Description

Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely distributed in the plant kingdom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2’-hydroxydihydrochalcones as intermediates, which undergo oxidative cyclization in the presence of palladium (II) catalysts . The reaction conditions often require the use of oxidants and additives to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form flavones or other derivatives.

    Reduction: Reduction reactions can modify the furan ring or other functional groups.

    Substitution: Substitution reactions can introduce different substituents onto the flavanone backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various flavonoid derivatives, such as flavones, flavanols, and other substituted flavanones

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.

    Biology: The compound exhibits antioxidant properties and can be used in studies related to oxidative stress and cellular protection.

    Medicine: Due to its biological activities, it has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of natural products and dietary supplements with health benefits.

Mechanism of Action

The mechanism of action of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. It may exert its effects by binding to specific enzymes or receptors, thereby influencing cellular processes and biological responses.

Comparison with Similar Compounds

Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone can be compared with other similar compounds, such as:

The uniqueness of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other flavonoids.

Properties

IUPAC Name

(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVPPPMIRNLSA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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